molecular formula C24H27N3O4 B2975633 1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775493-58-7

1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2975633
CAS No.: 1775493-58-7
M. Wt: 421.497
InChI Key: SQYDJIABCDWINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with two key moieties:

  • A 3-phenyl-1,2,4-oxadiazole methyl group at position 4, where the phenyl substituent on the oxadiazole ring provides planar rigidity, favoring π-π stacking interactions with biological targets .

The combination of these structural elements suggests applications in central nervous system (CNS) disorders or metabolic diseases, though specific indications require further validation.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-20-9-8-18(14-21(20)30-2)16-23(28)27-12-10-17(11-13-27)15-22-25-24(26-31-22)19-6-4-3-5-7-19/h3-9,14,17H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDJIABCDWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic derivative that incorporates both a piperidine moiety and a 1,2,4-oxadiazole ring. The combination of these structural features suggests a potential for diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of oxadiazole derivatives against various strains of bacteria. For instance:

  • Compounds with oxadiazole scaffolds demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing potency comparable to standard antibiotics like gentamicin .

Table 1 summarizes the antimicrobial activity of selected oxadiazole derivatives:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole AS. aureus0.5 μg/mL
Oxadiazole BE. coli1.0 μg/mL
Oxadiazole CPseudomonas aeruginosa0.25 μg/mL

Anti-inflammatory and Analgesic Effects

Studies have shown that oxadiazole derivatives also possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of pain pathways. For example:

  • A derivative similar to the compound was tested in animal models and exhibited a significant reduction in paw edema, indicating anti-inflammatory activity .

Anticancer Properties

The anticancer potential of oxadiazole-containing compounds has been extensively studied. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • One study reported that certain oxadiazole derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study 1: Antimicrobial Efficacy

A study by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antimicrobial activity against Mycobacterium bovis. The most potent compounds showed MIC values significantly lower than traditional treatments, indicating their potential as novel therapeutic agents against tuberculosis .

Case Study 2: Anti-inflammatory Effects

In a controlled trial, researchers evaluated the anti-inflammatory effects of a piperidine derivative similar to the compound discussed. Results showed marked reductions in inflammatory markers in treated groups compared to controls, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) 3-(4-Fluorophenyl)-1,2,4-oxadiazole Derivatives
  • Example : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775455-42-9) .
    • Key Differences :
  • Fluorine at the 4-position of the oxadiazole phenyl group increases metabolic stability due to its electronegativity and resistance to oxidative degradation.
  • The 2,4-dimethoxybenzoyl group (vs. 3,4-dimethoxyphenyl acetyl) introduces a ketone linkage, altering conformational flexibility.
    • Inferred Properties : Higher metabolic stability but reduced lipophilicity compared to the target compound.
b) 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole Derivatives
  • Example : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .
    • Key Differences :
  • Morpholine replacement of piperidine alters hydrogen-bonding capacity and ring puckering.
    • Inferred Properties : Improved target binding in hydrophobic pockets but lower solubility.

Variations in the Acyl Group

a) Propanoyl-Linked Derivatives
  • Example: 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine . Key Differences:
  • A three-carbon propanoyl chain (vs. acetyl) increases molecular flexibility and may extend residence time in enzymatic active sites.
  • The 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl) reduces steric hindrance.
    • Inferred Properties : Enhanced conformational adaptability but reduced aromatic stacking efficiency.
b) Chlorophenyl Acetyl Derivatives
  • Example : 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine .
    • Key Differences :
  • Inferred Properties: Improved electrophilic reactivity but possible toxicity concerns.

Heterocycle Modifications

a) Morpholine vs. Piperidine
  • Example : Morpholine derivatives in antidiabetic agents (Figure 13, ).
    • Key Differences :
  • Morpholine’s oxygen atom introduces polarity, enhancing solubility but reducing CNS penetration.
    • Inferred Properties : Better pharmacokinetics for peripheral targets compared to piperidine-based compounds.
b) Pyrrolidine-Urea Hybrids
  • Example : 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea .
    • Key Differences :
  • Urea moiety provides hydrogen-bond donor/acceptor sites, improving target specificity.
  • Inferred Properties: Higher target specificity but reduced metabolic stability.

Structural and Functional Comparison Table

Compound Name Acyl Group Oxadiazole Substituent Heterocycle Key Inferred Properties
Target Compound 3,4-Dimethoxyphenyl acetyl Phenyl Piperidine High lipophilicity, moderate solubility
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)oxadiazole]methyl}piperidine 2,4-Dimethoxybenzoyl 4-Fluorophenyl Piperidine Enhanced metabolic stability
4-{[3-(4-Trifluoromethylphenyl)oxadiazole]methyl}morpholine N/A 4-Trifluoromethylphenyl Morpholine High lipophilicity, low solubility
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl)oxadiazole]piperidine 4-Methoxyphenyl propanoyl Phenyl Piperidine Increased flexibility, reduced stacking

Research Findings and Implications

  • Antidiabetic Potential: Morpholine derivatives (e.g., ) demonstrate glucose-lowering effects, suggesting that piperidine analogs like the target compound may require structural optimization for similar efficacy.
  • Metabolic Stability : Fluorine or trifluoromethyl groups on the oxadiazole ring () improve resistance to cytochrome P450 metabolism, a feature absent in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.